Chemical structure and properties of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
Chemical structure and properties of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
An In-Depth Technical Guide to [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine: Structure, Synthesis, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive scientific overview of the novel chemical entity, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine. This molecule integrates three key pharmacophores: a 5-methylpyridine ring, a tetrahydropyran (oxane) scaffold, and a primary aminomethyl group, positioning it as a compound of significant interest for drug discovery and development. Lacking extensive public documentation, this whitepaper constructs a foundational understanding of the molecule by applying established principles of organic synthesis, analytical chemistry, and medicinal chemistry. We present its detailed structural analysis, predicted physicochemical properties, a plausible and detailed retrosynthetic and forward synthesis pathway, comprehensive protocols for analytical characterization, and a discussion of its potential as a scaffold for targeting CNS disorders, metabolic diseases, and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related chemical spaces.
Molecular Architecture and Physicochemical Profile
The structure of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine represents a sophisticated amalgamation of chemical motifs known to impart favorable drug-like properties. The core is a tetrahydropyran (oxane) ring, a saturated oxygen-containing heterocycle often employed as a bioisosteric replacement for less metabolically stable or more lipophilic groups.[1] This ring is functionalized at the C4 position with both a 5-methylpyridine and a primary aminomethyl group, creating a sterically defined quaternary center.
The pyridine ring is a ubiquitous feature in pharmaceuticals, acting as a hydrogen bond acceptor and participating in aromatic interactions, while often enhancing solubility.[2][3] The primary amine provides a critical basic center, essential for forming salt bridges with acidic residues in biological targets and is a key handle for further derivatization.
Structural Elucidation
The molecule's connectivity is defined by the attachment of the pyridine ring's C2 position and the aminomethyl group's carbon to the C4 position of the oxane ring.
Caption: 2D structure of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine.
Predicted Physicochemical Properties
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physicochemical properties. The predicted properties for the title compound are summarized below, suggesting good potential for drug-likeness according to Lipinski's Rule of Five.
| Property | Predicted Value | Implication in Drug Discovery |
| Molecular Formula | C₁₂H₁₈N₂O | - |
| Molecular Weight | 206.28 g/mol | Excellent; well within the <500 Da guideline for oral bioavailability. |
| XLogP3 | 1.2 | Balanced lipophilicity, suggesting good solubility and permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Oxane O, Amine N) | Provides multiple points for specific interactions with biological targets. |
| pKa (Strongest Basic) | ~9.5 (Aliphatic Amine) | The primary amine will be protonated at physiological pH (7.4), crucial for solubility and target interaction. |
| pKa (Weakest Basic) | ~4.5 (Pyridine N) | The pyridine nitrogen can also be protonated, but to a lesser extent at physiological pH. |
Proposed Synthesis Pathway
A robust and scalable synthesis is paramount for the exploration of a new chemical entity. We propose a logical and efficient pathway grounded in well-established organic chemistry principles.
Retrosynthetic Analysis
The retrosynthesis hinges on two key disconnections: the formation of the aminomethyl group from a more stable nitrile precursor, and the formation of the C-C bond between the pyridine and oxane rings via nucleophilic addition.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Forward Synthesis Protocol
This proposed synthesis is designed as a self-validating workflow, where the successful isolation and characterization of each intermediate confirms the viability of the preceding step.
Step 1: Synthesis of 2-(Oxan-4-yl)-5-methylpyridine
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Causality: This initial step constructs the core scaffold. The choice of n-Butyllithium is a standard and highly effective method for generating a potent pyridyl anion from 2-bromo-5-methylpyridine, which can then act as a nucleophile.
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Protocol:
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To a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C.
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Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
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Add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude tertiary alcohol via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
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Step 2: Dehydrative Cyanation to form 4-(5-Methylpyridin-2-yl)oxane-4-carbonitrile
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Causality: Direct conversion of the tertiary alcohol to the aminomethyl group is challenging. A two-step sequence via a nitrile intermediate is more robust. This step uses a reagent like TMSCN with a Lewis acid to replace the hydroxyl group with a nitrile, which is a stable and versatile precursor.
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Protocol:
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Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere.
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Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq).
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Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq), dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
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Upon completion, quench with saturated aqueous NaHCO₃.
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Separate the layers and extract the aqueous phase with dichloromethane (2x).
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Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
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Step 3: Reduction of Nitrile to [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
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Causality: The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. An aqueous workup under basic conditions is critical to neutralize the aluminum salts and isolate the free amine product.
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Protocol:
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To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile from Step 2 (1.0 eq) in THF dropwise.
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After the addition is complete, heat the mixture to reflux for 4 hours.
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Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
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Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by chromatography or crystallization if necessary.
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Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and structure of the final compound. The following protocols establish a baseline for quality control.
| Technique | Protocol Summary & Expected Results |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: A singlet for the pyridine-CH₃ (~2.3 ppm); aromatic protons on the pyridine ring (~7.0-8.3 ppm); multiplets for the oxane -CH₂- protons (~1.6-3.8 ppm); a singlet for the aminomethyl -CH₂- (~2.8 ppm); and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: A quaternary carbon for C4 of the oxane ring; distinct signals for the oxane, pyridine, methyl, and aminomethyl carbons in their expected regions. |
| Mass Spec. (ESI+) | Method: Electrospray Ionization, positive mode. Expected m/z: 207.15 [M+H]⁺, corresponding to the protonated molecular ion of C₁₂H₁₈N₂O. |
| HPLC Purity | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at ~260 nm (pyridine chromophore). Result: Purity assessment by peak area percentage. |
Potential Applications and Future Directions
The structural features of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine make it a compelling scaffold for medicinal chemistry programs. The constrained, gem-disubstituted tetrahydropyran core presents a defined vector for its substituents, which can be crucial for achieving high-affinity and selective binding to protein targets.
Pharmacological Hypothesis
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GPCR and Ion Channel Modulation: The overall architecture, featuring a basic nitrogen atom and an aromatic ring separated by a rigid scaffold, is a classic motif for ligands of G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system (CNS).
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Enzyme Inhibition: Substituted aminotetrahydropyrans have been identified as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[4] The unique substitution pattern of the title compound could be explored for activity against various hydrolases or transferases.
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Fragment-Based Drug Design (FBDD): This molecule can serve as an advanced, high-value starting point for library synthesis. The primary amine allows for straightforward derivatization via amide coupling, reductive amination, or sulfonylation, enabling rapid exploration of the surrounding chemical space to build structure-activity relationships (SAR).
Proposed Biological Screening Workflow
A logical workflow is essential to efficiently probe the biological potential of this new scaffold.
Caption: Proposed workflow for biological evaluation and lead optimization.
Conclusion
[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a novel chemical scaffold with significant untapped potential. While public data on this specific molecule is scarce, its design incorporates several validated pharmacophoric elements. By applying fundamental principles, we have outlined its key properties, a robust synthetic route, and a clear strategy for its analytical and biological evaluation. This technical guide serves as a foundational resource to empower researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecular architecture.
References
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